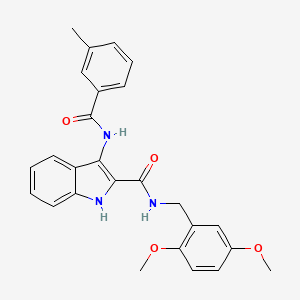
N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide, also known as DMBA-AM-1, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in the field of drug discovery. This compound is a derivative of the naturally occurring indole alkaloid, which has been found to possess a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mechanism of Action
The precise mechanism of action of N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that this compound inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce a range of biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, this compound has been found to inhibit cell growth and induce apoptosis. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, which could help prevent the spread of cancer. Inflammatory cells have also been found to be affected by this compound, with studies showing that it can inhibit the production of pro-inflammatory cytokines. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide is its potent antitumor activity, which makes it a promising candidate for drug discovery research. Additionally, this compound has been found to exhibit anti-inflammatory and antimicrobial properties, which could make it useful in the development of new treatments for inflammatory diseases and infections. However, one limitation of this compound is its potential toxicity, which could limit its use in clinical applications. Further research is needed to fully understand the toxicity profile of this compound.
Future Directions
There are several future directions for research involving N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide. One area of interest is in the development of new cancer treatments. Studies have shown that this compound exhibits potent antitumor activity, and further research is needed to fully understand its mechanism of action and potential clinical applications. Additionally, this compound has been found to possess anti-inflammatory and antimicrobial properties, which could make it useful in the development of new treatments for inflammatory diseases and infections. Further research is needed to fully understand the potential applications of this compound in these areas.
Synthesis Methods
The synthesis of N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide involves a multi-step process that begins with the reaction of 3-methylbenzamide with 2,5-dimethoxybenzyl bromide to form an intermediate compound. This intermediate is then reacted with indole-2-carboxylic acid to yield the final product, this compound. The purity and yield of the compound can be improved through various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide has been found to possess a range of biological activities, making it a promising candidate for drug discovery research. One of the primary applications of this compound is in the development of new cancer treatments. Studies have shown that this compound exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess anti-inflammatory and antimicrobial properties, which could make it useful in the development of new treatments for inflammatory diseases and infections.
properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-16-7-6-8-17(13-16)25(30)29-23-20-9-4-5-10-21(20)28-24(23)26(31)27-15-18-14-19(32-2)11-12-22(18)33-3/h4-14,28H,15H2,1-3H3,(H,27,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEGRYLGSKHIAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)NCC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2901680.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxyli+](/img/structure/B2901684.png)
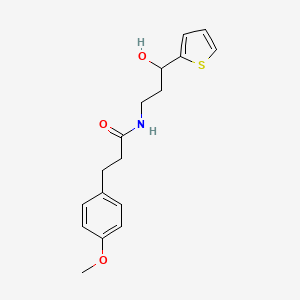
![N-[1-(2-Fluorophenyl)ethyl]-N-methylprop-2-ynamide](/img/structure/B2901687.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide](/img/structure/B2901689.png)
![1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2901691.png)
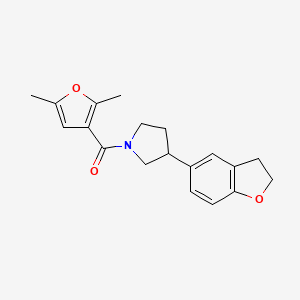
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2901695.png)
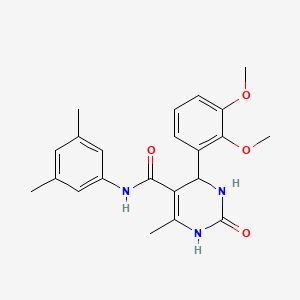
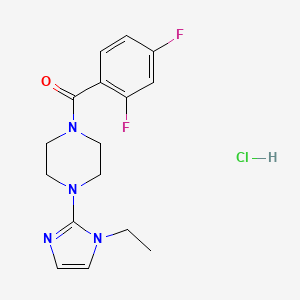
![1-(2-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B2901698.png)
![4-[bis(prop-2-enyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2901699.png)
![4-methoxy-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2901702.png)